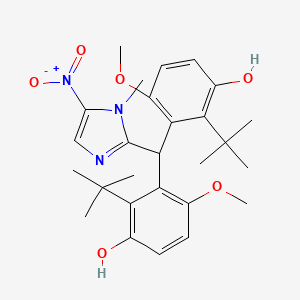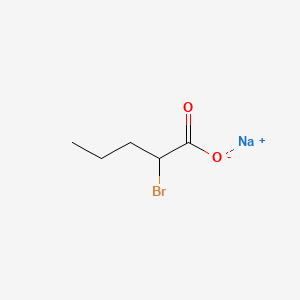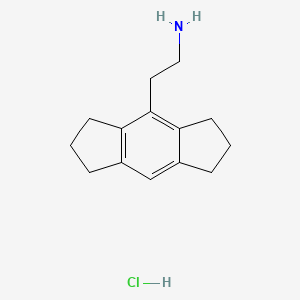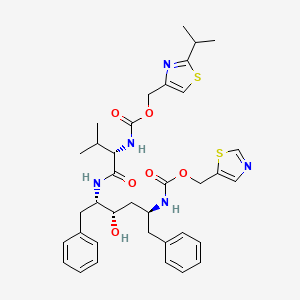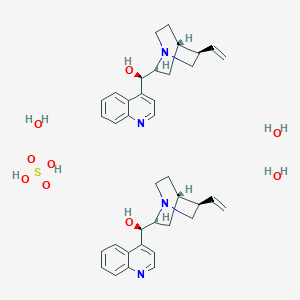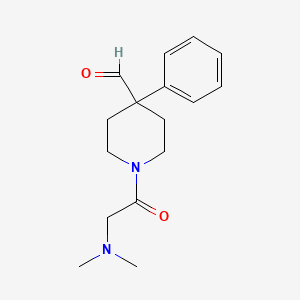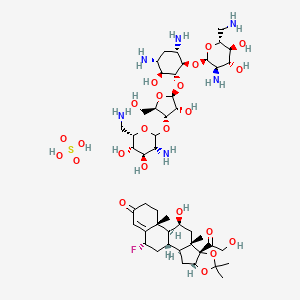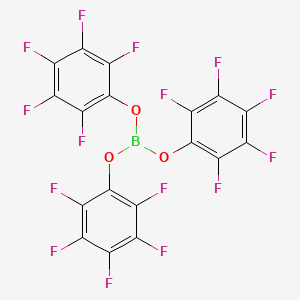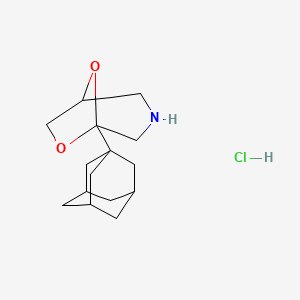
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tricyclo(3311(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a complex organic compound with a unique tricyclic structure This compound is characterized by its intricate molecular framework, which includes multiple fused rings and heteroatoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves multiple steps, starting from simpler organic precursors. The synthetic route typically includes the formation of the tricyclic core structure followed by the introduction of the azabicyclo and dioxane moieties. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo(3.3.1.1(3,7))decane: A simpler tricyclic compound with similar structural features.
Adamantane: Another tricyclic compound with a different arrangement of rings.
Tricyclo(3.3.1.1(3,7))decane, 2-bromo-: A brominated derivative with distinct chemical properties.
Uniqueness
5-Tricyclo(3.3.1.1(sup 3,7))dec-1-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride stands out due to its complex structure, which includes both tricyclic and azabicyclo frameworks. This unique combination of features makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84509-28-4 |
|---|---|
Fórmula molecular |
C15H24ClNO2 |
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
5-(1-adamantyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-10-2-12-3-11(1)5-14(4-10,6-12)15-9-16-7-13(18-15)8-17-15;/h10-13,16H,1-9H2;1H |
Clave InChI |
HVYCXZREYCGSFX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C45CNCC(O4)CO5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



